molecular formula C7H11NO3 B13419305 6-Methyl-2-oxopiperidine-3-carboxylicacid

6-Methyl-2-oxopiperidine-3-carboxylicacid

Cat. No.: B13419305
M. Wt: 157.17 g/mol
InChI Key: NJLJEJJWWGMNFM-UHFFFAOYSA-N
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Description

6-Methyl-2-oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-3-piperidinecarboxylic acid with suitable reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-Methyl-2-oxopiperidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

NJLJEJJWWGMNFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1)C(=O)O

Origin of Product

United States

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